3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with a pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent probes and sensors
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrrolidine derivatives
Uniqueness
3,5-Dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused ring structure and the presence of both pyrazole and pyrimidine rings contribute to its versatility and potential for various applications .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20N4/c1-13-12-16(21-10-6-7-11-21)22-18(19-13)14(2)17(20-22)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
InChI Key |
AAWIDBRCIUJFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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